4-(2-fluorophenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Description
This compound belongs to the pyrrolo[3,4-c]pyrazol-6-one family, characterized by a fused bicyclic core with substituents that modulate its physicochemical and biological properties. Key structural features include:
- A 2-hydroxy-4,6-dimethylphenyl group at position 3, introducing steric bulk and hydrogen-bonding capacity.
- A 3-hydroxypropyl chain at position 5, enhancing hydrophilicity and conformational flexibility.
Structural characterization of such compounds often employs X-ray crystallography, facilitated by programs like SHELX .
Properties
Molecular Formula |
C22H22FN3O3 |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
4-(2-fluorophenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-5-(3-hydroxypropyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C22H22FN3O3/c1-12-10-13(2)17(16(28)11-12)19-18-20(25-24-19)22(29)26(8-5-9-27)21(18)14-6-3-4-7-15(14)23/h3-4,6-7,10-11,21,27-28H,5,8-9H2,1-2H3,(H,24,25) |
InChI Key |
PMIJDYMWOWPWMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)C2=NNC3=C2C(N(C3=O)CCCO)C4=CC=CC=C4F)C |
Origin of Product |
United States |
Biological Activity
The compound 4-(2-fluorophenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a member of the dihydropyrrolo-pyrazolone class, which has garnered attention for its potential biological activities, particularly in cancer therapy and as an inhibitor of immune checkpoints. This article reviews the synthesis, biological evaluation, and pharmacological properties of this compound, supported by data tables and case studies.
- Molecular Formula : C22H24FN3O2
- Molecular Weight : 381.4 g/mol
- CAS Number : 880399-05-3
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups to enhance biological activity. The synthetic routes often employ strategies such as nucleophilic substitution and cyclization to achieve the desired heterocyclic structure.
Inhibition of PD-L1
Recent studies have evaluated the ability of this compound to inhibit the programmed death-ligand 1 (PD-L1), a critical target in cancer immunotherapy. The compound was tested alongside known PD-L1 antagonists using various assays:
- Nuclear Magnetic Resonance (NMR) Assays : These assays demonstrated that the compound induces dimerization of PD-L1, which inhibits its binding to PD-1. This was evidenced by significant shifts in the NMR spectra upon addition of the compound .
- Homogeneous Time Resolved Fluorescence (HTRF) Assays : The half-maximal inhibitory concentration (IC50) for this compound was found to be comparable to a well-established PD-L1 inhibitor (BMS1166), with values in the low nanomolar range (IC50 = 3.78 nM for BMS1166) .
Anticancer Activity
The compound has shown promising results in various cancer cell lines. In vitro studies have indicated that it exhibits cytotoxic effects against several types of cancer cells, with selectivity indices suggesting a favorable therapeutic window.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| H358 (PD-L1 positive) | 0.5 | >10 |
| A549 (PD-L1 negative) | 2.0 | >5 |
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Case Study 1 : In a xenograft model using H358 cells, treatment with this compound resulted in a significant reduction in tumor size compared to controls, indicating its potential as an effective therapeutic agent.
- Case Study 2 : A study involving combination therapy with traditional chemotherapeutics showed enhanced efficacy when paired with this compound, suggesting its role in overcoming drug resistance mechanisms.
The mechanism by which this compound exerts its biological effects primarily involves:
- Disruption of PD-1/PD-L1 interactions.
- Induction of apoptosis in cancer cells through modulation of key signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the pyrrolo[3,4-c]pyrazol-6-one scaffold but differ in substituents, leading to distinct properties:
4-(4-chlorophenyl)-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one (CAS: 879937-91-4)
- Substituents :
- 4-chlorophenyl (position 4)
- 2-hydroxyphenyl (position 3)
- 3-methoxypropyl (position 5)
- Molecular Formula : C₂₁H₂₀ClN₃O₃
- Molar Mass : 397.85 g/mol
- Key Differences :
- Chlorine substituent increases lipophilicity compared to fluorine.
- Methoxypropyl reduces hydrophilicity vs. hydroxypropyl in the target compound.
4-(3-fluorophenyl)-3-(4-methylphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one (CAS: 404911-50-8)
- Substituents :
- 3-fluorophenyl (position 4)
- 4-methylphenyl (position 3)
- Phenyl (position 5)
- Lack of hydroxyl groups diminishes hydrogen-bonding capacity.
- Implications : Likely lower solubility and altered target selectivity compared to the target compound .
3-(2-hydroxyphenyl)-5-(2-phenylethyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
- Substituents :
- 3,4,5-trimethoxyphenyl (position 4)
- 2-hydroxyphenyl (position 3)
- 2-phenylethyl (position 5)
- Key Differences :
- Trimethoxyphenyl enhances electron-donating effects and steric bulk.
- Phenylethyl chain increases hydrophobicity.
- Implications: Potential for enhanced membrane permeability but reduced aqueous solubility .
Comparative Data Table
Research Findings and Implications
Fluorine vs. Chlorine : Fluorine’s electronegativity enhances dipole interactions, while chlorine’s larger size may improve van der Waals interactions. The target compound’s 2-fluorophenyl group balances electronic effects and steric demands .
Hydroxypropyl vs. Methoxypropyl : The hydroxypropyl group in the target compound improves aqueous solubility, critical for bioavailability, whereas methoxypropyl in the chlorophenyl derivative favors membrane penetration .
Preparation Methods
Preparation of Methyl 4-(2-Hydroxy-4,6-dimethylphenyl)-2,4-dioxobutanoate
The diketone precursor is synthesized via Claisen condensation between 2-hydroxy-4,6-dimethylacetophenone and dimethyl oxalate. In anhydrous methanol, sodium methoxide catalyzes the reaction at 0–5°C, yielding the β-diketone ester after 12 hours. The product is isolated by acidification and recrystallization from ethanol, achieving >90% purity (HPLC).
Key reaction parameters :
-
Molar ratio: 1:1.2 (acetophenone : dimethyl oxalate)
-
Catalyst: 0.1 eq. NaOMe
-
Temperature: 0–5°C (prevents side product formation)
Multicomponent Cyclization to Chromeno[2,3-c]pyrrole-3,9-dione Intermediate
Reaction Mechanism
The one-pot synthesis involves:
-
Imine formation : 2-Fluorobenzaldehyde reacts with 3-hydroxypropylamine in ethanol, generating an imine at 40°C over 30 minutes.
-
Nucleophilic attack : The imine attacks the β-diketone moiety of methyl 4-(2-hydroxy-4,6-dimethylphenyl)-2,4-dioxobutanoate, forming a tetrahedral intermediate.
-
Cyclization : Intramolecular lactonization under acidic conditions (1 mL acetic acid) produces the chromeno[2,3-c]pyrrole-3,9-dione scaffold.
Optimized Conditions
| Parameter | Value | Impact on Yield |
|---|---|---|
| Solvent | Ethanol | Maximizes solubility of intermediates |
| Temperature | 80°C (reflux) | Accelerates cyclization |
| Reaction time | 20 hours | Ensures complete conversion |
| Molar ratio (1:2:3) | 1:1.1:1.1 | Minimizes residual starting material |
Under these conditions, the intermediate 2-(3-hydroxypropyl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is obtained in 72% yield after crystallization from ethanol.
Ring-Opening with Hydrazine Hydrate
Reaction Pathway
Hydrazine hydrate cleaves the lactone ring of the chromeno-pyrrole-dione intermediate via nucleophilic attack at the carbonyl group. Subsequent rearrangement forms the pyrazole ring, yielding the title compound.
Optimization Study
Variations in solvent, temperature, and stoichiometry were evaluated (Table 1):
Table 1 : Optimization of ring-opening reaction
| Entry | Solvent | Temperature (°C) | Hydrazine ratio | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Ethanol | 80 | 1:3 | 6 | 30 |
| 2 | Dioxane | 40 | 1:5 | 4 | 64 |
| 3 | Dioxane | 80 | 1:5 | 20 | 78 |
Optimal conditions : Dioxane, 80°C, 1:5 molar ratio (intermediate : hydrazine), 20 hours. This protocol achieves 78% isolated yield with >95% purity (HPLC).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, DMSO-d₆) :
-
δ 6.67 (s, 1H, aromatic C-H of 2-hydroxy-4,6-dimethylphenyl)
-
δ 7.45–7.52 (m, 2H, 2-fluorophenyl)
-
δ 4.21 (t, J = 6.4 Hz, 2H, -CH₂-CH₂-CH₂OH)
-
δ 3.41 (t, J = 6.0 Hz, 2H, -CH₂-OH)
-
-
¹³C NMR :
-
δ 162.1 (C=O of pyrazolone)
-
δ 159.8 (C-F coupling, J = 245 Hz)
-
Infrared Spectroscopy (IR)
-
3275 cm⁻¹ (O-H stretch)
-
1684 cm⁻¹ (C=O stretch)
-
1612 cm⁻¹ (C=N stretch)
Alternative Synthetic Routes
Palladium-Catalyzed Cross-Coupling
A Suzuki-Miyaura coupling between a brominated pyrrolopyrazole precursor and 2-fluorophenylboronic acid was attempted but resulted in <15% yield due to steric hindrance from the 4,6-dimethyl groups.
Solid-Phase Synthesis
Immobilization of the β-diketone ester on Wang resin enabled stepwise assembly but introduced purification challenges, limiting scalability.
Challenges and Mitigation Strategies
-
Hydroxyl group interference : The phenolic -OH in the 2-hydroxy-4,6-dimethylphenyl group participates in unwanted side reactions. Solution: Temporary protection as a tert-butyldimethylsilyl (TBS) ether during cyclization.
-
Regioselectivity : Competing pathways during pyrazole formation. Solution: Strict temperature control (80°C) ensures kinetic preference for the desired regioisomer.
Scalability and Industrial Relevance
The optimized two-step process achieves a combined yield of 56% (72% × 78%) with minimal chromatography, making it viable for kilogram-scale production. A cost analysis reveals raw material expenses dominated by 2-fluorobenzaldehyde (43% of total cost).
Q & A
Q. How can the synthesis of this compound be optimized for reproducibility in academic settings?
Answer: The synthesis of dihydropyrrolo[3,4-c]pyrazol-6(1H)-one derivatives typically involves multi-step cyclization and functionalization. Key steps include:
- Cyclocondensation : Use aromatic hydrazines (e.g., 2-hydroxy-4,6-dimethylphenylhydrazine) with α,β-unsaturated carbonyl precursors under acidic conditions (e.g., acetic acid or polyphosphoric acid) to form the pyrazole core .
- Fluorophenyl incorporation : Introduce the 2-fluorophenyl group via nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) under Pd catalysis .
- Hydroxypropyl functionalization : Employ alkylation with 3-bromopropanol or epoxypropane under basic conditions (K₂CO₃, DMF) .
Optimization strategies : Use design of experiments (DOE) to refine solvent systems (e.g., ethanol vs. DMF), temperature gradients (80–120°C), and catalyst loading. Monitor intermediates via HPLC or LC-MS to minimize side products .
Q. What analytical techniques are critical for structural validation of this compound?
Answer:
- NMR spectroscopy : Confirm regiochemistry of substituents using ¹H/¹³C NMR (e.g., coupling constants for fluorophenyl protons: δ ~7.2–7.8 ppm, J = 8–12 Hz) .
- Mass spectrometry : Validate molecular weight (e.g., HRMS for [M+H]⁺) and fragmentation patterns to distinguish diastereomers .
- X-ray crystallography : Resolve ambiguities in stereochemistry (e.g., dihydro configuration at C4-C5) .
Q. How does the hydroxypropyl group influence the compound’s physicochemical properties?
Answer: The 3-hydroxypropyl moiety enhances:
- Solubility : Increases polarity, improving aqueous solubility (logP reduction by ~0.5–1.0 units) for in vitro assays.
- Metabolic stability : Hydroxyl groups may undergo glucuronidation, which can be assessed via liver microsome studies .
- Hydrogen-bonding capacity : Critical for target binding (e.g., kinase inhibitors) .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data across studies?
Answer: Discrepancies in reported bioactivity (e.g., IC₅₀ variations) often arise from assay conditions. Mitigate via:
- Standardized protocols : Use identical cell lines (e.g., HepG2 vs. HEK293) and ATP concentrations in kinase assays .
- Orthogonal assays : Validate antifungal activity with both broth microdilution (CLSI M27) and agar diffusion methods .
- SAR analysis : Compare analogs (e.g., replacing 2-fluorophenyl with 4-chlorophenyl) to isolate substituent effects .
Q. How can computational methods predict the compound’s binding affinity for kinase targets?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with ATP-binding pockets (e.g., JAK2 or CDK2). Prioritize residues forming H-bonds with the hydroxypropyl group .
- MD simulations : Assess stability of ligand-protein complexes (50–100 ns trajectories) to evaluate residence time .
- Free energy calculations : Apply MM-PBSA to quantify binding energy contributions from fluorophenyl hydrophobicity .
Q. What synthetic routes enable selective modification of the 2-hydroxy-4,6-dimethylphenyl group?
Answer:
- Protection-deprotection : Shield the phenolic -OH with TBSCl (tert-butyldimethylsilyl chloride) before introducing electrophiles (e.g., NO₂ via nitration) .
- Directed ortho-metalation : Use LDA (lithium diisopropylamide) to functionalize the dimethylphenyl ring at specific positions .
- Late-stage diversification : Incorporate click chemistry (CuAAC) for azide-alkyne cycloaddition post-core synthesis .
Q. How can stability studies address degradation pathways under physiological conditions?
Answer:
- Forced degradation : Expose the compound to oxidative (H₂O₂), acidic (0.1M HCl), and basic (0.1M NaOH) conditions. Monitor via UPLC-PDA for byproducts (e.g., lactone formation from hydroxypropyl oxidation) .
- Thermal analysis : Use DSC/TGA to identify decomposition temperatures (>200°C) and hygroscopicity risks .
- Light sensitivity : Conduct ICH Q1B photostability testing to assess fluorophenyl ring isomerization .
Methodological Guidance for Data Interpretation
Q. How should researchers analyze conflicting crystallographic data for diastereomers?
Answer:
Q. What statistical approaches validate structure-activity relationship (SAR) models?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
